
A Comparative Efficacy Analysis: GSK-364735
versus Raltegravir

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational integrase strand transfer

inhibitor (INSTI) GSK-364735 and the established antiretroviral drug raltegravir. The

comparison is based on available preclinical and clinical data to inform research and drug

development efforts in the field of HIV therapeutics.

Disclaimer: The clinical development of GSK-364735 appears to have been discontinued, and

publicly available clinical efficacy data in HIV-infected individuals is limited. Therefore, a direct

comparison of clinical efficacy with the extensively studied raltegravir is not feasible. This guide

presents a comparison based on the available in vitro and Phase I data for GSK-364735
against the comprehensive preclinical and clinical data for raltegravir.

Mechanism of Action
Both GSK-364735 and raltegravir are HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2]

They share a common mechanism of action by blocking the final step of proviral DNA

integration into the host cell genome.[1][2] This is achieved by binding to the active site of the

HIV integrase enzyme, chelating two essential magnesium ions, and thereby preventing the

covalent linkage of the viral DNA to the host chromosome.[1][2] This inhibition of strand transfer

is a critical step in halting the HIV replication cycle.[1][2]
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Mechanism of Action of Integrase Strand Transfer Inhibitors.

In Vitro Efficacy
Both GSK-364735 and raltegravir demonstrate potent antiviral activity against HIV-1 in various

cell-based assays. The following tables summarize the key in vitro efficacy parameters for both

compounds.

Table 1: In Vitro Antiviral Activity
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Compound Assay Type Cell Line
IC50 / EC50
(nM)

Selectivity
Index

Reference

GSK-364735

Strand

Transfer

Assay

Recombinant

HIV-1

Integrase

8 ± 2 >2,200 [2]

Antiviral

Activity

Peripheral

Blood

Mononuclear

Cells

(PBMCs)

1.2 ± 0.4 >2,200 [2]

Antiviral

Activity
MT-4 cells 5 ± 1 >2,200 [2]

Raltegravir

Strand

Transfer

Assay

Recombinant

HIV-1

Integrase

2 - 7 >1,000

Antiviral

Activity

(IC95)

-

31 (in 50%

normal

human

serum)

-

Table 2: In Vitro Cytotoxicity

Compound Cell Line CC50 (µM) Reference

GSK-364735 MT-4 cells >11 [2]

Raltegravir Various

Generally low

cytotoxicity reported in

multiple studies

Clinical Efficacy and Pharmacokinetics
A significant disparity in available data exists for the clinical efficacy of GSK-364735 compared

to raltegravir. Raltegravir has been extensively studied in numerous large-scale clinical trials,
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establishing its efficacy and safety profile in both treatment-naive and treatment-experienced

HIV-1 infected patients. In contrast, published clinical efficacy data for GSK-364735 in this

population is not available.

GSK-364735
A Phase I study in healthy adult subjects demonstrated that GSK-364735 was readily absorbed

following oral administration, with the maximum concentration achieved between 0.75 to 5.0

hours post-dose.[3] The study also found that food increased the exposure to GSK-364735.[3]

While the drug was generally safe and well-tolerated in this study, its development appears to

have been halted, as no subsequent clinical trial results in HIV-infected individuals have been

published.[3]

Raltegravir
Raltegravir has demonstrated potent and durable antiretroviral activity in multiple Phase III

clinical trials.

STARTMRK Study (Treatment-Naive Patients): In this double-blind, randomized, active-

controlled study, raltegravir was found to be non-inferior to efavirenz at week 48, with both

drugs administered in combination with tenofovir/emtricitabine.[1][4] At week 240, 71.0% of

patients on the raltegravir regimen had HIV-1 RNA levels <50 copies/mL compared to 61.3%

in the efavirenz group.[1]

BENCHMRK-1 and -2 Studies (Treatment-Experienced Patients): These randomized,

placebo-controlled trials enrolled patients with HIV resistant to three classes of antiretroviral

drugs.[5][6] At week 156, 51% of patients receiving raltegravir with an optimized background

therapy achieved viral loads of less than 50 copies/mL, compared to 22% in the placebo

group.[5]

Table 3: Summary of Key Raltegravir Clinical Trial Efficacy Data
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Study
Patient
Populatio
n

Comparat
or

Primary
Endpoint

Raltegrav
ir Arm

Comparat
or/Placeb
o Arm

Referenc
e

STARTMR

K

Treatment-

Naive
Efavirenz

HIV-1 RNA

<50

copies/mL

at Week 48

86.1% 81.9% [1][4]

HIV-1 RNA

<50

copies/mL

at Week

240

71.0% 61.3% [1]

BENCHMR

K-1 & -2

Treatment-

Experience

d

Placebo

HIV-1 RNA

<50

copies/mL

at Week

156

51% 22% [5]

Resistance Profile
GSK-364735
In vitro resistance studies showed that passage of HIV-1 in the presence of GSK-364735 led to

the selection of mutations within the integrase active site.[2] Some viruses with resistance to

other integrase inhibitors also showed cross-resistance to GSK-364735.[2]

Raltegravir
Resistance to raltegravir is well-characterized and typically involves mutations in the integrase

gene, with primary mutations often occurring at codons Y143, Q148, and N155. The

emergence of these mutations can reduce the susceptibility of the virus to raltegravir.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are summaries of the methodologies used in the key experiments cited in this
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guide.

HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1

integration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8451372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Recombinant HIV-1 Integrase

- Donor DNA Substrate
- Target DNA Substrate

- Assay Buffer

Coat 96-well plate with
Donor DNA Substrate

Incubate with Integrase Enzyme

Add Test Compound
(GSK-364735 or Raltegravir)

Add Target DNA Substrate and Incubate

Detect Strand Transfer Product
(e.g., via ELISA)

Data Analysis:
Calculate IC50

End

Click to download full resolution via product page

Workflow for an HIV-1 Integrase Strand Transfer Assay.
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Methodology:

Plate Coating: A 96-well plate is coated with a biotinylated oligonucleotide that mimics the

HIV-1 LTR donor DNA substrate.

Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to

the donor DNA.

Inhibitor Addition: Serial dilutions of the test compound (GSK-364735 or raltegravir) are

added to the wells.

Strand Transfer Reaction: A target DNA substrate, labeled with a detectable marker (e.g.,

digoxigenin), is added to initiate the strand transfer reaction.

Detection: The amount of integrated target DNA is quantified using an antibody-based

detection system (e.g., anti-digoxigenin antibody conjugated to horseradish peroxidase) and

a colorimetric substrate.

Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity

(IC50) is calculated from the dose-response curve.

Antiviral Activity Assay in PBMCs
This assay determines the potency of a compound in inhibiting HIV-1 replication in primary

human cells.

Methodology:

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy

donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-

1.

Drug Treatment: Serial dilutions of the test compound are added to the infected cell cultures.

Incubation: The cultures are incubated for several days to allow for viral replication.
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Quantification of Viral Replication: Viral replication is measured by quantifying the amount of

HIV-1 p24 antigen in the culture supernatant using an ELISA.

Data Analysis: The concentration of the compound that inhibits viral replication by 50%

(EC50) is determined from the dose-response curve.

Cytotoxicity Assay
This assay assesses the toxicity of a compound to host cells.
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General Workflow for a Cell-Based Cytotoxicity Assay.

Methodology:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b8451372?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8451372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: The same cell line used in the antiviral assays (e.g., MT-4 cells) is seeded in a

96-well plate.

Compound Addition: Serial dilutions of the test compound are added to the cells.

Incubation: The plate is incubated for the same duration as the antiviral assay.

Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric

assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable

cells.

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50)

is calculated from the dose-response curve. The selectivity index (SI), calculated as

CC50/EC50, provides a measure of the compound's therapeutic window.

Conclusion
Both GSK-364735 and raltegravir are potent inhibitors of HIV-1 integrase in vitro. Raltegravir

has a well-established and robust clinical profile, demonstrating long-term efficacy and a

favorable safety profile in a broad range of HIV-1 infected patients. The lack of publicly

available clinical efficacy data for GSK-364735 in HIV-infected individuals precludes a direct

comparison of their clinical performance. While the early-stage data for GSK-364735 was

promising, its apparent discontinuation in development suggests that it may not have offered a

significant advantage over existing therapies like raltegravir. For researchers and drug

developers, the extensive clinical data and established resistance profile of raltegravir provide

a critical benchmark for the evaluation of new integrase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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